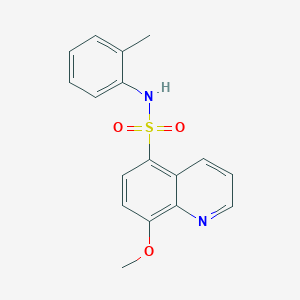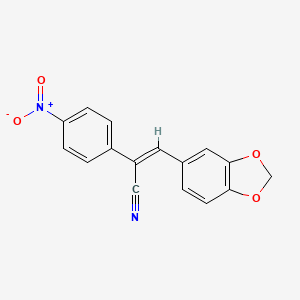
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Métodos De Preparación
The synthesis of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide typically involves the reaction of 8-methoxyquinoline-5-sulfonyl chloride with 2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions . The product is then purified using standard techniques like recrystallization or column chromatography.
Análisis De Reacciones Químicas
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound has shown significant antibacterial and anticancer activities.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of drugs and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes and proteins that are crucial for cell survival and proliferation. For instance, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . Additionally, its antibacterial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparación Con Compuestos Similares
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide can be compared with other quinoline derivatives, such as:
8-hydroxyquinoline-5-sulfonamide: This compound has similar biological activities but differs in its hydroxyl group, which can influence its solubility and reactivity.
8-methoxyquinoline-5-sulfonamide: Lacks the 2-methylphenyl group, which may affect its binding affinity to molecular targets and overall biological activity.
N-(2-methylphenyl)quinoline-5-sulfonamide: Lacks the methoxy group, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
8-methoxy-N-(2-methylphenyl)quinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-6-3-4-8-14(12)19-23(20,21)16-10-9-15(22-2)17-13(16)7-5-11-18-17/h3-11,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLFOBDDBQUWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)
![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)
![Methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B5556554.png)
![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![3,5-dihydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B5556588.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

